4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide
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Overview
Description
4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide is a synthetic organic compound with the molecular formula C20H22F2N2S2 and a molecular weight of 392.5289 . This compound is characterized by the presence of a piperidine ring, a benzyl group, and a difluoromethylsulfanyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the incorporation of the difluoromethylsulfanyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to introduce the benzyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly at the piperidine ring and the benzyl group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions like Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity, while the piperidine ring and benzyl group contribute to its overall stability and functionality. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperidine: A related compound with a similar piperidine ring structure but lacking the difluoromethylsulfanyl group.
Difluoromethylated compounds: Other compounds containing the difluoromethyl group, which can exhibit similar reactivity and properties.
Uniqueness
4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide is unique due to the combination of its structural elements, including the piperidine ring, benzyl group, and difluoromethylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H22F2N2S2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-benzyl-N-[4-(difluoromethylsulfanyl)phenyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C20H22F2N2S2/c21-19(22)26-18-8-6-17(7-9-18)23-20(25)24-12-10-16(11-13-24)14-15-4-2-1-3-5-15/h1-9,16,19H,10-14H2,(H,23,25) |
InChI Key |
XKTVFWBNKMWZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)SC(F)F |
Origin of Product |
United States |
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